molecular formula C22H24N4O2S B2920284 2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105247-50-4

2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2920284
CAS RN: 1105247-50-4
M. Wt: 408.52
InChI Key: XTCVETRBJUKPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Anti-Parkinson's Activity

The synthesis and evaluation of novel derivatives, including 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, have revealed significant anti-Parkinson's activity. Thiazolidinone derivatives demonstrated potent free radical scavenging activity and exhibited maximum anti-Parkinson's activity in a 6-Hydroxydopamine lesioned rat model, suggesting their potential in treating Parkinson's disease. The drug treatment protected the diseased brain of a rat, indicating their therapeutic promise in clinical parkinsonism pharmacology and toxicology (Gomathy et al., 2012).

Antitumor and Antiproliferative Activity

Studies on the synthesis, crystal structure, and antitumor activity of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate have shown distinct inhibition of the proliferation of some cancer cell lines, highlighting its potential as an antitumor agent (Liu et al., 2018).

CDK2 Inhibitors for Cancer Treatment

Research on pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties has led to the discovery of new CDK2 inhibitors. These compounds have shown significant in vitro inhibition of the CDK2 enzyme and demonstrated cytotoxicity against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549, suggesting their potential as cancer therapeutics (Abdel-Rahman et al., 2021).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have demonstrated significant antioxidant, analgesic, and anti-inflammatory effects. These compounds showed binding and moderate inhibitory effects in all assays, highlighting their therapeutic potential in treating inflammation and pain, as well as their antioxidant capabilities (Faheem, 2018).

properties

IUPAC Name

2-naphthalen-1-yl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-2-10-23-21(28)12-26-22(18-13-29-14-19(18)25-26)24-20(27)11-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCVETRBJUKPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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